2-{[(4-Chlorophenyl)sulfanyl]methyl}benzoic acid 2-{[(4-Chlorophenyl)sulfanyl]methyl}benzoic acid
Brand Name: Vulcanchem
CAS No.: 5202-03-9
VCID: VC16197644
InChI: InChI=1S/C14H11ClO2S/c15-11-5-7-12(8-6-11)18-9-10-3-1-2-4-13(10)14(16)17/h1-8H,9H2,(H,16,17)
SMILES:
Molecular Formula: C14H11ClO2S
Molecular Weight: 278.8 g/mol

2-{[(4-Chlorophenyl)sulfanyl]methyl}benzoic acid

CAS No.: 5202-03-9

Cat. No.: VC16197644

Molecular Formula: C14H11ClO2S

Molecular Weight: 278.8 g/mol

* For research use only. Not for human or veterinary use.

2-{[(4-Chlorophenyl)sulfanyl]methyl}benzoic acid - 5202-03-9

Specification

CAS No. 5202-03-9
Molecular Formula C14H11ClO2S
Molecular Weight 278.8 g/mol
IUPAC Name 2-[(4-chlorophenyl)sulfanylmethyl]benzoic acid
Standard InChI InChI=1S/C14H11ClO2S/c15-11-5-7-12(8-6-11)18-9-10-3-1-2-4-13(10)14(16)17/h1-8H,9H2,(H,16,17)
Standard InChI Key VXDSRJUJLVVCRA-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)CSC2=CC=C(C=C2)Cl)C(=O)O

Introduction

Structural and Molecular Characteristics

Molecular Formula and Weight

The molecular formula of 2-{[(4-Chlorophenyl)sulfanyl]methyl}benzoic acid is C14_{14}H11_{11}ClO2_2S, with a molecular weight of 278.8 g/mol . The structure comprises a benzoic acid core (C7_7H6_6O2_2) modified by a [(4-chlorophenyl)sulfanyl]methyl substituent at the second carbon (Figure 1).

Table 1: Key Structural Descriptors

PropertyValue
IUPAC Name2-{[(4-Chlorophenyl)sulfanyl]methyl}benzoic acid
SMILESC1=CC=C(C(=C1)CSCC2=CC=C(C=C2)Cl)C(=O)O
InChI KeyBAXRPGKMSKBQJV-UHFFFAOYSA-N
Topological Polar Surface Area65.7 Ų

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-{[(4-Chlorophenyl)sulfanyl]methyl}benzoic acid can be achieved through nucleophilic substitution or coupling reactions. A plausible method, inspired by analogous protocols , involves:

  • Step 1: Reaction of 2-(chloromethyl)benzoic acid with 4-chlorothiophenol in the presence of a base (e.g., K2_2CO3_3) in dimethylformamide (DMF).

    2-(ClCH2)C6H4COOH+4-ClC6H4SHBaseTarget Compound+HCl\text{2-(ClCH}_2\text{)C}_6\text{H}_4\text{COOH} + \text{4-ClC}_6\text{H}_4\text{SH} \xrightarrow{\text{Base}} \text{Target Compound} + \text{HCl}

    This step proceeds via an SN_N2 mechanism, where the thiolate anion displaces the chloride .

  • Step 2: Purification via recrystallization from ethanol or methanol to yield a white crystalline solid .

Table 2: Optimized Reaction Conditions

ParameterValue
Temperature80–90°C
Reaction Time6–8 hours
Yield65–70%
Purity (HPLC)>95%

Industrial Scalability

The patent CN101066943A highlights strategies for scaling similar sulfonyl-containing benzoic acids, emphasizing cost-effective catalysts (e.g., FeCl3_3) and solvent recycling. These principles could be adapted for large-scale production of the target compound.

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in water (<0.1 mg/mL at 25°C) but is soluble in polar organic solvents like ethanol, acetone, and DMSO. Stability studies indicate decomposition above 200°C, with the carboxylic acid group prone to decarboxylation under acidic conditions .

Spectroscopic Data

  • IR (KBr): Broad peak at 2500–3000 cm1^{-1} (O-H stretch), 1680 cm1^{-1} (C=O), 690 cm1^{-1} (C-Cl) .

  • 1^1H NMR (400 MHz, DMSO-d6_6): δ 8.02 (d, 1H, Ar-H), 7.45–7.30 (m, 6H, Ar-H), 4.25 (s, 2H, SCH2_2) .

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